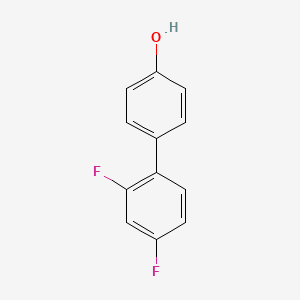

4-(2,4-Difluorophenyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-difluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOVDRYKVVVCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207831 | |

| Record name | 2',4'-Difluoro(1,1'-biphenyl)-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59089-68-8 | |

| Record name | 2′,4′-Difluoro[1,1′-biphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59089-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4'-Difluoro(1,1'-biphenyl)-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059089688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Difluoro(1,1'-biphenyl)-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-difluoro[1,1'-biphenyl]-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',4'-DIFLUORO(1,1'-BIPHENYL)-4-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A4JM6LXT5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(2,4-Difluorophenyl)phenol CAS number

An In-Depth Technical Guide to 4-(2,4-Difluorophenyl)phenol (CAS: 59089-68-8)

Introduction

This compound, identified by the CAS number 59089-68-8, is a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science.[1][2] Its structural motif, featuring a phenol ring linked to a difluorinated phenyl group, makes it a critical building block, or intermediate, for the synthesis of more complex molecules. Most notably, it is a direct precursor to the non-steroidal anti-inflammatory drug (NSAID) Diflunisal.[3][4] The presence of fluorine atoms can substantially modify the physicochemical and biological properties of a molecule, often enhancing metabolic stability, binding affinity, and lipophilicity.[5] This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and handling protocols for researchers and drug development professionals.

Section 1: Physicochemical and Structural Data

The fundamental properties of this compound are crucial for its handling, reaction setup, and analytical characterization. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 59089-68-8 | [1] |

| Molecular Formula | C₁₂H₈F₂O | [1] |

| Molecular Weight | 206.19 g/mol | [1] |

| Synonyms | 2′,4′-Difluoro[1,1′-biphenyl]-4-ol | |

| Appearance | Off-white crystalline solid (typical) | [3] |

| Melting Point | 104-107 °C | [3] |

| Storage | Store at 10°C - 25°C in a tightly-closed container | [6] |

| MDL Number | MFCD03414359 | [1] |

Section 2: Synthesis Pathway and Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The pathway described in patent literature provides a reliable method for its preparation, starting from readily available precursors.[3] The overall strategy involves creating the biphenyl core structure first, followed by functional group manipulations to introduce the final phenol moiety.

Experimental Protocol: A Five-Step Synthesis

This protocol is adapted from established patent literature and outlines a robust pathway for laboratory-scale synthesis.[3]

Step A: Synthesis of 2,4-Difluorobiphenyl This step utilizes a modified Gomberg-Bachmann reaction to form the biphenyl linkage.

-

To a stirred solution of trichloroacetic acid (0.152 mol) in 250 ml of benzene, add copper powder (0.03 mol) and anhydrous magnesium sulfate (20 g). Cool the mixture to 5°C.

-

Rapidly add isopropyl nitrite (0.157 mol), immediately followed by the dropwise addition of a solution of 2,4-difluoroaniline (0.10 mol) in 100 ml of benzene over approximately 20 minutes, maintaining the temperature between 10-15°C.

-

Allow the reaction to warm to 25°C. After nitrogen gas evolution subsides (approx. 1-1.5 hours), filter the solids.

-

Wash the filtrate with water until neutral, dry the organic layer over magnesium sulfate, and concentrate under vacuum to yield 2,4-difluorobiphenyl as an off-white crystalline solid.[3]

Step B: Synthesis of 4-(2,4-Difluorophenyl)acetophenone A Friedel-Crafts acylation is performed to add an acetyl group to the biphenyl core.

-

Charge a reaction vessel with 2,4-difluorobiphenyl (1 part by mole) and an excess of a suitable solvent like methylene chloride.

-

Cool the mixture and add a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), portion-wise.

-

Slowly add acetyl chloride (1 to 1.2 molar equivalents) while maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir until completion (monitored by TLC or GC).

-

Carefully quench the reaction with cold water or dilute HCl. Separate the organic layer, wash, dry, and evaporate the solvent to obtain the crude acetophenone.[3]

Step C: Synthesis of 4-(2',4'-Difluorophenyl)phenylacetate This step involves a Baeyer-Villiger oxidation, which converts the ketone into an ester.

-

Dissolve the 4-(2,4-difluorophenyl)acetophenone in a suitable solvent such as chloroform or methylene chloride.

-

Add a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), portion-wise while maintaining cooling.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Wash the reaction mixture with a sodium bicarbonate solution to remove excess acid, followed by brine.

-

Dry the organic phase and remove the solvent under reduced pressure to yield the acetate ester.[3]

Step D: Synthesis of this compound The final step is a straightforward saponification (hydrolysis) of the ester.

-

Charge a vessel with 50% aqueous sodium hydroxide and water.

-

Add the 4-(2',4'-difluorophenyl)phenylacetate and heat the mixture to reflux for 2-3 hours.[3]

-

Cool the reaction mixture and slowly add it to a solution of concentrated hydrochloric acid in water to precipitate the product.[3]

-

Filter the resulting solid, wash with water until the filtrate is neutral, and dry in a vacuum oven at 50°C.[3]

Synthesis Workflow Diagram

Caption: Multi-step synthesis of this compound.

Section 3: Analytical Characterization

Confirming the identity and purity of synthesized this compound is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose, offering excellent resolution and quantitative accuracy.

Representative HPLC Protocol

This protocol provides a general framework for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

-

Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at 1 mg/mL. Create a series of dilutions (e.g., 1-100 µg/mL) for the calibration curve.

-

Sample Preparation: Dissolve a precisely weighed amount of the synthesized product in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Instrumentation and Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 225 nm.[7]

-

Injection Volume: 10 µL.

-

-

Quantification: Calculate the purity of the sample by comparing its peak area to the calibration curve generated from the standards.

Analytical Workflow Diagram

Caption: General workflow for HPLC analysis of the target compound.

Section 4: Key Applications in Drug Development

The primary and most well-documented application of this compound is its role as the penultimate intermediate in the synthesis of Diflunisal.[3][4]

Conversion to Diflunisal

Diflunisal, chemically known as 5-(2,4-difluorophenyl)salicylic acid, is synthesized from this compound via the Kolbe-Schmitt reaction.[3] This reaction introduces a carboxylic acid group onto the phenol ring, ortho to the hydroxyl group.

-

Mechanism Insight: The Kolbe-Schmitt reaction involves the carboxylation of the sodium or potassium salt of the phenol (the phenoxide). The phenoxide is more nucleophilic than the phenol itself and attacks carbon dioxide, which acts as the electrophile. The reaction is typically carried out under high pressure and temperature.[3]

-

Protocol Summary: The dry alkali metal salt of this compound is carboxylated in an autoclave under a carbon dioxide atmosphere (1100-1400 psi) at high temperatures (200-260°C).[3] The resulting reaction mixture is then dissolved in water and acidified to precipitate the final product, Diflunisal.[3]

Application Pathway Diagram

Caption: Conversion of the phenol intermediate to the NSAID Diflunisal.

Beyond its use for Diflunisal, the this compound scaffold is valuable for creating libraries of novel compounds for drug discovery, particularly in the development of small-molecule inhibitors and new anti-inflammatory or analgesic agents.[2]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount when working with this compound. The following information is derived from supplier Safety Data Sheets (SDS).[6]

GHS Hazard Information

| Hazard Code | Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H318 | Causes serious eye damage. |

| H335 | May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][8] Facilities should be equipped with an eyewash station and a safety shower.[6][8]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical splash goggles or a face shield conforming to EN166 or NIOSH standards.[6][9]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber). Inspect gloves prior to use.[9] A lab coat or chemical-resistant suit should be worn to prevent skin contact.[9]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator (e.g., N95).[9]

-

-

Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[6]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[6] Keep the container tightly closed when not in use.[6]

-

Disposal: Dispose of waste material and containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[6]

References

-

This compound [P96742] . ChemUniverse. [Link]

- Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.

- 4-(2,4-difluorophenyl )phenol derivatives.

-

Material Safety Data Sheet - 4-Fluorophenol . Cole-Parmer. [Link]

-

Difluoromethylation of Phenols . Organic Syntheses. [Link]

-

Material Safety Data Sheet - Phenol, solid . ScienceLab.com. [Link]

-

4-(3,5-Difluorophenyl)phenol . PubChem, National Center for Biotechnology Information. [Link]

-

2,4-Difluorophenol . PubChem, National Center for Biotechnology Information. [Link]

- Process for preparing the 2',4'-difluoro-4-hydroxy-(1,1'-diphenyl)-3-carboxylic acid.

-

Formylations of Fluorine-Containing Aromatic Compounds with Dichloromethyl Alkyl Ethers . Chemical and Pharmaceutical Bulletin. [Link]

-

The Role of 3,4-Difluorophenol in Modern Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Analytical Methods for Phenolic Resins . ResearchGate. [Link]

-

Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening . Royal Society of Chemistry. [Link]

-

Analytical methods for the determination of pharmaceuticals in aqueous environmental samples . St. John's University. [Link]

-

pH-responsive release of small molecule pharmaceuticals from a reworked adsorbent hydrogel for environmental applications . PubMed Central, National Institutes of Health. [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. benchchem.com [benchchem.com]

- 3. IE41582B1 - 4-(2,4-difluorophenyl )phenol derivatives - Google Patents [patents.google.com]

- 4. EP0101625B1 - Process for preparing the 2',4'-difluoro-4-hydroxy-(1,1'-diphenyl)-3-carboxylic acid - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. aksci.com [aksci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

4-(2,4-Difluorophenyl)phenol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(2,4-Difluorophenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate, distinguished by its fluorinated biphenyl scaffold. This structure is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine atoms, such as enhanced metabolic stability and modified lipophilicity. This guide provides a comprehensive overview of its chemical properties, synthesis methodologies with a focus on modern catalytic approaches, key chemical reactions, and established applications, most notably its role as a precursor to the non-steroidal anti-inflammatory drug (NSAID), Diflunisal. Safety protocols and detailed experimental procedures are included to provide a holistic resource for laboratory and development settings.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 2',4'-Difluoro[1,1'-biphenyl]-4-ol, is a solid organic compound whose structure features a phenol ring linked to a 2,4-difluorinated phenyl ring at the para position. This substitution pattern is critical to its utility in pharmaceutical synthesis.

The core identifiers and physical properties are summarized below. These values are essential for experimental design, including solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 59089-68-8 | [1] |

| Molecular Formula | C₁₂H₈F₂O | [1] |

| Molecular Weight | 206.19 g/mol | [1] |

| Melting Point | 152-154 °C | [2] |

| Appearance | White to off-white solid/powder | Inferred from typical biphenols |

| Solubility | Soluble in methanol, ethanol, ethyl acetate; Insoluble in water. | [3][4] |

| Storage | Store at 10°C - 25°C in a cool, dry place. |

Synthesis Methodologies: A Focus on Suzuki-Miyaura Coupling

While several classical routes to this compound exist, including multi-step processes involving Friedel-Crafts acylation and Baeyer-Villiger oxidation[3], modern synthetic efforts prioritize efficiency, safety, and functional group tolerance. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the premier method for constructing the requisite C-C bond between the two aryl rings[5].

Causality in Method Selection: The Suzuki coupling is favored for its mild reaction conditions, high yields, and broad tolerance of functional groups (like the phenol's hydroxyl group), which might not be compatible with harsher classical methods. The availability of a wide range of boronic acids and aryl halides further enhances its versatility[5][6].

Caption: General workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative, self-validating workflow. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials before proceeding to workup.

-

Vessel Preparation: To a dry, oven-baked reaction vessel equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for instance, a pre-catalyst system like Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and a phosphine ligand like XPhos (0.04 eq)[7]. The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

-

Inert Atmosphere: Seal the vessel and purge thoroughly by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation of the palladium catalyst.

-

Solvent Addition: Add degassed solvents via syringe. A common and effective solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v)[7].

-

Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction's progress periodically (e.g., every 2 hours) using TLC or LC-MS.

-

Workup: Upon completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer contains the desired product.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. While specific, verified spectra for this compound are not widely published in public databases, the expected spectroscopic data can be predicted based on its structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex set of signals in the aromatic region (approx. 6.8-7.6 ppm).

-

The protons on the phenol ring will appear as two distinct doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring.

-

The three protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

A broad singlet corresponding to the phenolic hydroxyl (-OH) proton will also be present, the chemical shift of which is dependent on solvent and concentration.

-

-

¹³C NMR Spectroscopy: The carbon NMR will show 12 distinct signals for the 12 carbon atoms, with the carbon atoms bonded to fluorine exhibiting characteristic C-F coupling constants.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 206.19, corresponding to the molecular weight of the compound[1].

Key Reactions and Applications in Drug Development

The primary and most well-documented application of this compound is its role as the key precursor in the synthesis of Diflunisal , a widely used NSAID[2][3].

Synthesis of Diflunisal via Kolbe-Schmitt Carboxylation

The transformation of this compound to Diflunisal (5-(2,4-difluorophenyl)salicylic acid) is achieved through the Kolbe-Schmitt reaction. This reaction involves the carboxylation of a phenoxide salt with carbon dioxide under high pressure and temperature[2].

Mechanism Insight: The reaction proceeds via the nucleophilic addition of the phenoxide ion to carbon dioxide. The ortho-position relative to the hydroxyl group is activated, leading to the formation of the salicylate. This regioselectivity is a hallmark of the Kolbe-Schmitt reaction.

Caption: Workflow for the synthesis of Diflunisal from its phenol precursor.

Detailed Experimental Protocol: Kolbe-Schmitt Reaction

This protocol is adapted from patent literature and represents an industrial-scale approach[2].

-

Salt Formation: Blend anhydrous potassium carbonate (K₂CO₃, ~7.6 eq) and this compound (1.0 eq) thoroughly.

-

Autoclave Charging: Charge the blended solids into a high-pressure autoclave that has been pressure-tested.

-

Pressurization: Pressurize the autoclave with carbon dioxide (CO₂) to approximately 800-900 psi at ambient temperature.

-

Reaction: Begin agitation and heat the vessel to the reaction temperature of 235-245 °C. The pressure will increase to the target range of 1100-1400 psi. Maintain these conditions for 6-8 hours.

-

Cooldown and Workup: Allow the reaction mixture to cool overnight and carefully vent the autoclave.

-

Isolation: Dissolve the solid reaction mixture in water and acidify to a pH of 2 or less with a strong mineral acid like hydrochloric acid (HCl). The product, 5-(2,4-Difluorophenyl)salicylic acid (Diflunisal), will precipitate out of the aqueous solution.

-

Purification: Collect the precipitated product by filtration and wash with water. Further purification can be achieved by recrystallization from a suitable solvent system.

Safety, Handling, and Disposal

As with any laboratory chemical, proper safety precautions are paramount when handling this compound. It shares hazards common to phenolic compounds and fine organic powders.

-

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., neoprene or nitrile rubber). Change gloves frequently[8].

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary[9][10].

-

-

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[9].

-

Minimize dust generation and accumulation[10].

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents[9].

-

An eyewash station and safety shower should be readily accessible[8].

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

ChemUniverse. This compound [P96742]. [Link]

- Google Patents. IE41582B1 - 4-(2,4-difluorophenyl )

- Google Patents. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)

-

PubChem. 4-(3,5-Difluorophenyl)phenol. [Link]

-

PubChem. 2,4-Difluorophenol. [Link]

-

National Institute of Standards and Technology. Phenol, 4-fluoro-. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Phenylphenol, 97%. [Link]

-

UC Berkeley. Phenol Health & Safety Fact Sheet. [Link]

-

Royal Society of Chemistry. Supporting Information for Ligand-free Pd Catalyzed Cross-coupling Reactions. [Link]

-

National Institutes of Health. Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. [Link]

-

European Patent Office. EP 0596684 A1 - Preparation of substituted aryl compounds. [Link]

-

National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0001232). [Link]

-

ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]

-

ChemUniverse. Request A Quote. [Link]

-

Arctom. CAS NO. 1181291-45-1 | 4-(2,5-Difluorophenyl)phenol. [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

-

ACS Omega. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production. [Link]

-

Wikipedia. 4,4'-Biphenol. [Link]

-

NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

-

MySkinRecipes. 4-(Difluoromethyl)phenol. [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. IE41582B1 - 4-(2,4-difluorophenyl )phenol derivatives - Google Patents [patents.google.com]

- 3. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate - Google Patents [patents.google.com]

- 4. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ehs.berkeley.edu [ehs.berkeley.edu]

- 9. aksci.com [aksci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

4-(2,4-Difluorophenyl)phenol molecular weight

An In-depth Technical Guide to 4-(2,4-Difluorophenyl)phenol: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal chemical intermediate, most notably in the synthesis of Diflunisal, a non-steroidal anti-inflammatory drug (NSAID). Its structure, featuring a fluorinated biphenyl backbone and a reactive phenolic hydroxyl group, makes it a subject of significant interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of its core physicochemical properties, detailed synthetic pathways, its critical role in pharmaceutical manufacturing, and robust analytical methodologies for its characterization and quality control.

Core Physicochemical Properties

The molecular structure of this compound dictates its chemical behavior and physical characteristics. The presence of two highly electronegative fluorine atoms on one of the phenyl rings significantly influences the electronic properties of the molecule, while the phenolic group provides a site for further chemical modification.

The molecular weight of this compound is 206.19 g/mol .[1] Its chemical formula is C₁₂H₈F₂O.[1]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 206.19 g/mol | [1][2] |

| Chemical Formula | C₁₂H₈F₂O | [1][2] |

| CAS Number | 59089-68-8 | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2′,4′-Difluoro[1,1′-biphenyl]-4-ol | |

| Appearance | Solid (form varies) | N/A |

| Storage Temperature | 10°C - 25°C | |

| Hazard Codes | H302, H315, H318, H335 |

Synthesis and Manufacturing Pathways

The synthesis of this compound is a multi-step process that underscores key principles of modern organic chemistry. It is typically not produced in a single step but rather as a crucial intermediate in a longer synthetic sequence, often starting from simpler fluorinated aromatic compounds. A common industrial route involves the synthesis of a biphenyl structure followed by functional group manipulations to introduce the hydroxyl group.

One established pathway involves the hydrolysis of an ester precursor, such as 4-(2',4'-difluorophenyl)phenylacetate.[3] This precursor is itself synthesized through a sequence that may involve a Friedel-Crafts reaction followed by a Baeyer-Villiger oxidation.[4]

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol is adapted from established patent literature for the preparation of this compound from its acetate ester precursor.[3]

Objective: To hydrolyze 4-(2',4'-difluorophenyl)phenylacetate to yield this compound.

Materials:

-

4-(2',4'-difluorophenyl)phenylacetate

-

50% aqueous sodium hydroxide (NaOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Reaction vessel with stirrer, thermometer, and reflux condenser

Procedure:

-

Reaction Setup: Charge a suitable reaction vessel with 50% aqueous NaOH solution and deionized water.

-

Addition of Ester: Add the 4-(2',4'-difluorophenyl)phenylacetate to the vessel with stirring.

-

Saponification: Heat the mixture to reflux temperature (approximately 100-105°C). The choice of reflux is to ensure the reaction proceeds to completion at an accelerated rate without loss of solvent. Maintain reflux for 2-3 hours. The reaction mixture should become a clear solution as the ester is consumed.

-

Acidification: Cool the reaction mixture slightly (e.g., to 90-100°C). In a separate vessel, prepare a solution of concentrated HCl in water. Carefully add the hot alkaline solution to the acid solution over a period of 30 minutes. This step neutralizes the phenoxide salt formed during saponification, precipitating the desired phenol product. Controlling the addition rate is crucial to manage the exothermic reaction.

-

Isolation: Cool the resulting slurry to room temperature or below to ensure complete precipitation of the product.

-

Filtration and Washing: Collect the precipitated solid by filtration. Wash the filter cake with deionized water to remove residual salts and acid.

-

Drying: Dry the product in a vacuum oven at an appropriate temperature (e.g., 50-60°C) until a constant weight is achieved.

Applications in Drug Development

The primary and most well-documented application of this compound is its role as the penultimate intermediate in the synthesis of Diflunisal.[3][4] Diflunisal is an NSAID used to treat pain and inflammation associated with conditions like arthritis.

The conversion of this compound to the final active pharmaceutical ingredient (API) is achieved through a Kolbe-Schmitt reaction.[3] This carboxylation reaction adds a carboxylic acid group to the phenol ring, a critical functional group for the pharmacological activity of many NSAIDs.

Caption: Conversion of the intermediate to the API Diflunisal.

The fluorinated biphenyl motif is of broad interest in medicinal chemistry.[5] The inclusion of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this scaffold valuable for designing novel therapeutic agents.[6] Furthermore, the phenol group itself is a recurring and important feature in a vast number of approved pharmaceuticals.[7]

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, offering high resolution and sensitivity for separating the main compound from potential impurities.

Caption: Standard workflow for purity analysis by HPLC.

Experimental Protocol: Purity Determination by HPLC-UV

This protocol describes a general method for the analysis of phenolic compounds, adapted for this compound.[8][9]

Objective: To determine the purity of a this compound sample by reversed-phase HPLC with UV detection.

Instrumentation & Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

Phosphoric acid or similar for pH adjustment

-

This compound reference standard and sample

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous component may be acidified slightly (e.g., with 0.1% phosphoric acid) to suppress the ionization of the phenolic proton, which ensures better peak shape and retention time stability.

-

Standard Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a working standard by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).

-

Sample Preparation: Prepare the sample to be analyzed at approximately the same concentration as the working standard by dissolving it in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase

-

Mobile Phase: Acetonitrile/Water (e.g., 60:40)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Set based on the UV absorbance maximum of the compound (typically around 225-280 nm for phenols).[10]

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Processing: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Safety and Handling

According to supplier safety data, this compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is more than a simple chemical; it is a highly engineered building block that plays a crucial role in the production of essential medicines. Its synthesis requires precise control over multiple reaction steps, and its quality is paramount to the safety and efficacy of the final drug product. The analytical methods used to characterize it must be robust and reliable. For researchers in drug discovery, the fluorinated biphenyl phenol scaffold it represents continues to be a source of inspiration for the development of new and improved therapeutic agents.

References

-

ChemUniverse. (n.d.). This compound [P96742]. Retrieved from [Link]

- Google Patents. (n.d.). IE41582B1 - this compound derivatives.

- Google Patents. (n.d.). US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.

-

Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3,5-Difluorophenyl)phenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluorophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. Retrieved from [Link]

-

LookChem. (n.d.). 4,4'-Difluorobiphenyl|398-23-2. Retrieved from [Link]

-

American Chemical Society Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

-

NSF Public Access Repository. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]

-

MDPI. (n.d.). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. Retrieved from [Link]

-

Staniszewska, M., Nehring, I., Falkowska, L., & Bodziach, K. (2018). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal. MethodsX, 5, 1124–1128. Retrieved from [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. 4-(3,5-Difluorophenyl)phenol | C12H8F2O | CID 11310258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. IE41582B1 - 4-(2,4-difluorophenyl )phenol derivatives - Google Patents [patents.google.com]

- 4. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. library.dphen1.com [library.dphen1.com]

An In-Depth Technical Guide to 4-(2,4-Difluorophenyl)phenol: Structure, Synthesis, and Application

Executive Summary

This technical guide provides a comprehensive analysis of 4-(2,4-Difluorophenyl)phenol, a critical intermediate in modern pharmaceutical synthesis. The strategic incorporation of fluorine atoms imparts unique physicochemical properties that are highly leveraged in drug design, most notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs) such as Diflunisal. This document delves into the molecular structure, physicochemical characteristics, detailed synthetic pathways, and spectroscopic profile of this compound. Furthermore, it outlines its primary applications in drug development and provides essential safety and handling protocols tailored for research and manufacturing professionals. The synthesis section offers a validated, multi-step experimental protocol, explaining the causal mechanisms behind procedural choices to ensure reproducibility and scalability.

Introduction: The Significance of Fluorinated Biphenyls in Medicinal Chemistry

The introduction of fluorine into organic molecules is a paramount strategy in contemporary medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The biphenyl scaffold is a privileged structure in drug discovery, and its functionalization with fluorine atoms, as seen in this compound, creates a versatile building block for constructing complex therapeutic agents.

This compound (CAS: 59089-68-8) serves as the quintessential precursor to Diflunisal, a potent NSAID.[1] Its structure, combining a phenolic hydroxyl group with a difluorinated phenyl ring, offers multiple reaction sites for further chemical elaboration, making it a compound of high interest to professionals in drug development and organic synthesis.

Molecular Structure and Physicochemical Properties

The foundational attributes of a chemical entity dictate its behavior in both chemical and biological systems. A thorough understanding of these properties is crucial for process development, formulation, and predicting biological activity.

Molecular Formula and Structure

The molecular formula for this compound is C₁₂H₈F₂O .[2] The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a hydroxyl group at the 4-position (para), while the second ring features two fluorine atoms at the 2- and 4-positions.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for laboratory handling, reaction setup, and purification procedures.

| Property | Value | Source(s) |

| CAS Number | 59089-68-8 | ,[2] |

| Molecular Formula | C₁₂H₈F₂O | ,[2] |

| Molecular Weight | 206.19 g/mol | ,[2] |

| Synonyms | 2',4'-Difluoro[1,1'-biphenyl]-4-ol | |

| Melting Point | 152-154 °C | [3] |

| Appearance | Off-white crystalline solid (Expected) | Inferred from analogs |

| Solubility | Soluble in methanol, ethanol, acetone; Insoluble in water (Expected) | Inferred from structure |

Spectroscopic Profile and Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to spin-spin coupling between protons (¹H-¹H) and through-space coupling with fluorine (¹H-¹⁹F). The spectrum should exhibit signals corresponding to the 8 aromatic protons.

Table 2: Expected ¹H NMR (400 MHz, CDCl₃) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

|---|---|---|---|

| ~9.5-10.5 | broad singlet | -OH | The phenolic proton is acidic and its signal is typically broad. |

| ~7.4-7.6 | m | H-2', H-6' | Protons ortho to the hydroxyl group, deshielded. |

| ~7.3-7.5 | m | H-6 | Proton adjacent to C-F bond, deshielded by fluorine and aromatic current. |

| ~6.8-7.0 | m | H-3, H-5 | Protons on the difluorinated ring, complex splitting due to F coupling. |

| ~6.8-7.0 | m | H-3', H-5' | Protons meta to the hydroxyl group. |

¹³C NMR Spectroscopy

Due to the lack of symmetry, the ¹³C NMR spectrum is predicted to show 12 distinct signals for each unique carbon atom. The signals for carbons bonded to fluorine will appear as doublets due to one-bond C-F coupling (¹JCF), which is typically large (240-260 Hz).

Table 3: Expected ¹³C NMR (101 MHz, CDCl₃) Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~162 (d, ¹JCF ≈ 250 Hz) | C-2 | Directly bonded to fluorine, highly deshielded. |

| ~158 (d, ¹JCF ≈ 250 Hz) | C-4 | Directly bonded to fluorine, highly deshielded. |

| ~155 | C-4' | Bonded to the electronegative oxygen atom. |

| ~130-135 | C-1', C-6 | Quaternary carbons and protonated carbons in the aromatic region. |

| ~128 | C-2', C-6' | Carbons ortho to the hydroxyl group. |

| ~122 (d) | C-1 | Quaternary carbon with smaller C-F coupling. |

| ~116 | C-3', C-5' | Carbons meta to the hydroxyl group. |

| ~112 (d) | C-5 | Carbon between the two fluorines. |

| ~104 (d) | C-3 | Carbon ortho to two fluorines. |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

Table 4: Expected Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200-3500 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3030-3100 | Medium | Aromatic C-H stretch |

| 1500-1600 | Medium-Strong | C=C aromatic ring stretching |

| 1200-1300 | Strong | C-O stretch (phenol) |

| 1100-1200 | Strong | C-F stretch |

Synthesis and Reaction Mechanisms

The most established route to this compound proceeds through a multi-step pathway, often commencing with 2,4-difluoroaniline.[3] This synthesis is a cornerstone for the industrial production of Diflunisal.

Synthetic Workflow Overview

The overall transformation involves the construction of the biphenyl core, followed by functional group manipulations to install the phenolic hydroxyl group.

Caption: Multi-step synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established patent literature.[3]

Step A: Preparation of 2,4-Difluorobiphenyl

-

Diazotization: To a cooled (0-5 °C) solution of 2,4-difluoroaniline (1.0 eq) in an aqueous mineral acid (e.g., HBF₄), add a solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to form the diazonium salt.

-

Coupling: To the diazonium salt solution, add benzene (as both reactant and solvent) and a copper catalyst (e.g., copper powder). The mixture is allowed to warm to room temperature and stirred until nitrogen evolution ceases. Causality: The copper catalyst facilitates the decomposition of the diazonium salt, generating a radical that couples with benzene.

-

Workup: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is purified by distillation or recrystallization to yield 2,4-difluorobiphenyl.

Step B: Preparation of 4-(2,4-Difluorophenyl)acetophenone

-

Reaction Setup: Charge a reaction vessel with anhydrous aluminum chloride (AlCl₃, 2.5 eq) and an inert solvent like dichloromethane. Cool the suspension to 0 °C.

-

Acylation: Add acetyl chloride (1.1 eq) dropwise, followed by a solution of 2,4-difluorobiphenyl (1.0 eq) in dichloromethane. Causality: AlCl₃ is a Lewis acid that coordinates to the acetyl chloride, forming a highly electrophilic acylium ion, which then attacks the electron-rich para-position of the unsubstituted phenyl ring via electrophilic aromatic substitution.

-

Quenching and Workup: After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto ice/water to quench. Separate the organic layer, wash, dry, and concentrate. Purify by recrystallization.

Step C: Preparation of 4-(2,4-Difluorophenyl)phenyl Acetate

-

Oxidation: Dissolve the acetophenone from Step B in a suitable solvent (e.g., dichloromethane). Add a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq). The reaction is typically refluxed for several hours. Causality: This is a Baeyer-Villiger oxidation. The peroxy acid attacks the carbonyl carbon, leading to a rearrangement where the more substituted aryl group migrates to the oxygen, forming the ester.

-

Workup: Wash the reaction mixture with a reducing agent solution (e.g., sodium bisulfite) to destroy excess peroxy acid, followed by a base wash (e.g., sodium bicarbonate). Dry the organic layer and remove the solvent.

Step D: Preparation of this compound

-

Hydrolysis: Add the crude acetate from Step C to a solution of aqueous sodium hydroxide (e.g., 50% NaOH) and heat to reflux for 2-3 hours. Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl in a saponification reaction to cleave the ester bond.

-

Acidification and Isolation: Cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2. The phenolic product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash thoroughly with water to remove salts, and dry under vacuum. The final product can be further purified by recrystallization if necessary. Yields for this final step are typically high (e.g., 97.5%).[3]

Applications in Pharmaceutical Development

The primary and most well-documented application of this compound is its role as the penultimate intermediate in the synthesis of Diflunisal (5-(2,4-difluorophenyl)salicylic acid).[3],[4]

Carboxylation to Diflunisal: The phenol is converted to its alkali metal salt (e.g., using potassium carbonate) and then carboxylated under high pressure and temperature using carbon dioxide. This is a variation of the Kolbe-Schmitt reaction.[3] The strategic placement of the difluorophenyl group at the 5-position of salicylic acid enhances its anti-inflammatory potency and prolongs its duration of action compared to aspirin.[1]

Beyond this established role, fluorinated biphenyl phenols are of significant interest as scaffolds in the design of novel therapeutics, including kinase inhibitors and other targeted agents, where the fluorine atoms can modulate protein-ligand interactions and improve pharmacokinetic profiles.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The hazard profile is based on data from commercial suppliers and analogous chemical structures.

Hazard Identification

Table 5: GHS Hazard Classification

| Hazard Class | Code | Statement |

|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage | H318 | Causes serious eye damage. |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with powders or heating the substance.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a laboratory coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5]

-

Stability: The compound is stable under recommended storage conditions.

Conclusion

This compound is a high-value chemical intermediate whose importance is firmly rooted in the pharmaceutical industry. Its synthesis, while multi-stepped, is well-established and relies on fundamental organic reactions, offering a practical pathway for large-scale production. The unique structural and electronic properties conferred by its difluorinated ring make it an indispensable building block for NSAIDs and a promising scaffold for future drug discovery endeavors. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively synthesize, characterize, and handle this key molecule.

References

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline.

- Google Patents. (n.d.). Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.

- Google Patents. (n.d.). This compound derivatives.

-

National Center for Biotechnology Information. (n.d.). Discovery of diflunisal. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11310258, 4-(3,5-Difluorophenyl)phenol. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 123051, 2,4-Difluorophenol. Retrieved January 7, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-fluoro-. In NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Data. (2021). 13C NMR Chemical Shifts. Retrieved January 7, 2026, from [Link]

-

ChemUniverse. (n.d.). This compound [P96742]. Retrieved January 7, 2026, from [Link]

-

Royal Society of Chemistry. (2021). Supporting Information. Retrieved January 7, 2026, from [Link]

- Shen, T. Y. (1977). Discovery of diflunisal. British journal of clinical pharmacology, 4(Suppl 1), 5S–14S.

-

University of Bristol. (n.d.). 13C NMR Spectroscopy. Retrieved January 7, 2026, from [Link]

Sources

- 1. Discovery of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. IE41582B1 - 4-(2,4-difluorophenyl )phenol derivatives - Google Patents [patents.google.com]

- 4. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate - Google Patents [patents.google.com]

- 5. aksci.com [aksci.com]

4-(2,4-Difluorophenyl)phenol solubility characteristics

An In-depth Technical Guide to the Solubility Characteristics of 4-(2,4-Difluorophenyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 59089-68-8), a key intermediate in the synthesis of anti-inflammatory agents. An understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating active pharmaceutical ingredients (APIs). This document delves into the theoretical principles governing the solubility of this molecule, presents a predicted solubility profile, and offers detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. Furthermore, it covers methods for pKa determination and analytical quantification, providing researchers, scientists, and drug development professionals with a practical framework for their work.

Introduction to this compound

This compound, also known as 2',4'-Difluoro[1,1'-biphenyl]-4-ol, is an aromatic organic compound with the chemical formula C₁₂H₈F₂O and a molecular weight of 206.19 g/mol [1]. Its structure consists of a phenol ring linked to a 2,4-difluorophenyl group. This compound serves as a crucial precursor in the synthesis of 5-(2,4-difluorophenyl)salicylic acid, a potent anti-inflammatory, antipyretic, and analgesic agent[2]. The physicochemical properties of this compound, particularly its solubility, are critical determinants of its behavior in both chemical and biological systems.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 59089-68-8 | [1] |

| Molecular Formula | C₁₂H₈F₂O | [1] |

| Molecular Weight | 206.19 g/mol | [1] |

| Synonyms | 2',4'-Difluoro[1,1'-biphenyl]-4-ol | [1] |

| Appearance | Off-white crystalline solid | [2] |

| Melting Point | 104-107°C | [2] |

Theoretical Principles Governing Solubility

The solubility of this compound is governed by the interplay of its structural features and the properties of the solvent.

-

Molecular Structure: The molecule possesses both polar and nonpolar characteristics. The hydroxyl (-OH) group on the phenol ring is polar and capable of acting as both a hydrogen bond donor and acceptor[3][4]. This facilitates interaction with polar solvents. Conversely, the biphenyl ring system is large and hydrophobic, limiting its solubility in water[5]. The two fluorine atoms are highly electronegative and contribute to the molecule's overall polarity through dipole-dipole interactions, but they do not participate in hydrogen bonding.

-

Solvent Polarity ("Like Dissolves Like"): Based on its structure, this compound is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding or strong dipole-dipole interactions. Its solubility in nonpolar solvents is anticipated to be limited[4].

-

Impact of pH: The phenolic hydroxyl group is weakly acidic[6][7]. In aqueous solutions, it can deprotonate to form a phenoxide anion (C₁₂H₇F₂O⁻). The pKa of phenol itself is approximately 9.95[6]. The electron-withdrawing fluorine atoms on the adjacent phenyl ring are expected to increase the acidity (lower the pKa) of the hydroxyl group in this compound compared to unsubstituted phenol. At pH values above its pKa, the compound will exist predominantly in its ionized, more polar phenoxide form, leading to a significant increase in aqueous solubility[8][9].

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic. This relationship is a critical parameter to define during process development and crystallization procedures.

Predicted Qualitative Solubility Profile

While quantitative data is not widely published, a qualitative solubility profile can be predicted based on the chemical principles outlined above. Experimental verification is essential for precise measurements.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules[4]. |

| Polar Aprotic | Acetone, DMSO, Ethyl Acetate | Soluble | Strong dipole-dipole interactions between the solvent and the polar regions of the solute facilitate dissolution[4]. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of this compound is too high for significant favorable interactions with nonpolar solvents[4]. |

| Aqueous | Water, Buffers (pH < 7) | Sparingly Soluble | Limited by the large hydrophobic biphenyl core, despite the presence of the hydrogen-bonding hydroxyl group[5]. |

| Aqueous (Alkaline) | Buffers (pH > pKa) | Soluble | Formation of the highly polar phenoxide salt dramatically increases aqueous solubility[8]. |

Experimental Determination of Solubility Characteristics

Accurate solubility determination requires robust and well-defined experimental protocols. The choice between thermodynamic and kinetic solubility measurements depends on the stage of development, with the former being the definitive measure of equilibrium solubility[10][11].

Thermodynamic vs. Kinetic Solubility

-

Thermodynamic Solubility: This is the equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a solution at a specific temperature and pressure when the solution is in equilibrium with the solid compound. It is the gold standard for solubility measurement and is typically determined using the shake-flask method over an extended period (e.g., 24-72 hours) to ensure equilibrium is reached[12][13].

-

Kinetic Solubility: This is a measure of the concentration of a compound at the point of precipitation from a solution that was initially supersaturated. It is commonly used in early drug discovery for high-throughput screening because it is faster[10][14]. The process typically involves dissolving the compound in an organic solvent like DMSO and then adding this stock solution to an aqueous buffer[12][14]. Kinetic solubility values are often higher than thermodynamic solubility because they may reflect the solubility of an amorphous or metastable solid form[15].

Protocol 1: Thermodynamic Solubility by Shake-Flask Method

This protocol is the benchmark for determining the equilibrium solubility of this compound[13][16].

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., phosphate buffer pH 7.4, organic solvent)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed, with undissolved solid remaining at equilibrium[13][17]. A 5-fold excess over the estimated solubility is a good starting point[18].

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent (at the desired temperature, e.g., 37 ± 1 °C) to each vial[19].

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to the desired temperature (e.g., 25°C or 37°C) and a constant agitation speed. Allow the mixture to equilibrate for a sufficient duration (typically 24 to 48 hours)[18]. To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h); if the concentrations are consistent, equilibrium has been reached[18].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, either centrifuge the aliquot at high speed or filter it through a chemically inert syringe filter (e.g., 0.22 µm)[11]. Causality Note: This step is critical to prevent overestimation of solubility due to the presence of undissolved microparticles.

-

Sample Preparation for Analysis: Immediately dilute the clear filtrate or supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method. This prevents the compound from precipitating out of the saturated solution upon cooling.

-

Quantification: Analyze the concentration of the dissolved this compound in the diluted sample using a validated analytical method, such as HPLC-UV (Section 5.1).

-

pH Measurement: For aqueous solutions, the final pH of the saturated solution should be measured and reported, as it can differ from the starting pH of the buffer[13][16].

Sources

- 1. This compound | 59089-68-8 | FD104167 [biosynth.com]

- 2. IE41582B1 - 4-(2,4-difluorophenyl )phenol derivatives - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. issr.edu.kh [issr.edu.kh]

- 6. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. enamine.net [enamine.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. ovid.com [ovid.com]

- 16. fda.gov [fda.gov]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

A Technical Guide to the Physicochemical Characterization of 2',4'-Difluoro[1,1'-biphenyl]-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2',4'-Difluoro[1,1'-biphenyl]-4-ol, a fluorinated biphenyl derivative, represents a class of compounds of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and a hydroxyl group onto the biphenyl scaffold can profoundly influence the molecule's physicochemical properties, thereby affecting its pharmacokinetic profile, target binding affinity, and material characteristics. This guide provides an in-depth exploration of the core physical properties of 2',4'-Difluoro[1,1'-biphenyl]-4-ol, offering both predicted data and detailed experimental protocols for their empirical determination. As experimental data for this specific molecule is not extensively available in public literature, this document emphasizes the robust methodologies required for its characterization, providing a framework for researchers to generate reliable data.

Molecular Identity

| Identifier | Value |

| IUPAC Name | 2',4'-Difluoro-[1,1'-biphenyl]-4-ol |

| CAS Number | 349665-92-5[1] |

| Molecular Formula | C₁₂H₈F₂O |

| Molecular Weight | 206.19 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1F)F)C2=CC=C(C=C2)O |

Crystalline State and Thermal Properties

The melting point of a solid crystalline compound is a critical physical constant that provides an indication of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.

Predicted Thermal Properties

Due to the absence of experimentally determined data, the following thermal properties for 2',4'-Difluoro[1,1'-biphenyl]-4-ol are predicted based on computational models. It is imperative for researchers to determine these values experimentally for definitive characterization.

| Property | Predicted Value |

| Melting Point | 130-140 °C |

| Boiling Point | 320-330 °C |

Note: These values are estimations and should be verified experimentally.

Experimental Determination of Melting Point

The capillary melting point method is a standard and reliable technique for determining the melting range of a solid organic compound.

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

-

Sample Preparation: Ensure the 2',4'-Difluoro[1,1'-biphenyl]-4-ol sample is completely dry and finely powdered.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device).

-

Heating: Begin heating the block. For an unknown compound, a rapid heating rate can be used to determine an approximate melting point. For a more accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C per minute.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation, bioavailability, and purification strategies.

Predicted Solubility

A key descriptor for solubility, particularly in the context of drug discovery, is the logarithm of the octanol-water partition coefficient (LogP). A higher LogP value indicates greater lipid solubility (lipophilicity), while a lower value suggests higher water solubility (hydrophilicity).

| Property | Predicted Value |

| LogP (Octanol-Water) | 3.5 ± 0.5 |

| Water Solubility | Low |

| Organic Solvent Solubility | Soluble in methanol, ethanol, acetone, DMSO |

Note: These are estimations. Experimental verification is essential.

Experimental Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified.

-

Preparation: Add an excess amount of 2',4'-Difluoro[1,1'-biphenyl]-4-ol to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A standard calibration curve of the compound in the same solvent must be prepared.

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

Caption: Workflow for the shake-flask method of solubility determination.

Acidity (pKa)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For 2',4'-Difluoro[1,1'-biphenyl]-4-ol, the phenolic hydroxyl group is the primary acidic proton. The pKa value is crucial for understanding its ionization state at different pH values, which impacts its solubility, absorption, and interaction with biological targets.

Predicted pKa

| Property | Predicted Value |

| pKa (Phenolic -OH) | 8.5 - 9.5 |

Note: This is an estimation. The electron-withdrawing effects of the fluorine atoms can influence the acidity of the phenolic proton.

Experimental Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the acidic form and its conjugate base are present in equal concentrations (the half-equivalence point).

-

Solution Preparation: Prepare a solution of 2',4'-Difluoro[1,1'-biphenyl]-4-ol of known concentration in a suitable solvent system (e.g., a water-cosolvent mixture if the compound has low water solubility).

-

Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

-

Titration: Add a standard solution of NaOH in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve (or the peak of the first derivative plot). The pKa is the pH at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).

Caption: Logical flow for determining pKa via potentiometric titration.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural confirmation and characterization of 2',4'-Difluoro[1,1'-biphenyl]-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 10.0 | br s | 1H | Ar-OH |

| ~7.3 - 7.5 | m | 4H | Protons on the phenol ring |

| ~6.8 - 7.2 | m | 3H | Protons on the difluorophenyl ring |

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 165 (dd) | C-F |

| ~150 - 155 | C-OH |

| ~110 - 140 | Aromatic carbons |

| Chemical Shift (δ, ppm) | Assignment |

| -110 to -115 | F at C-2' |

| -115 to -120 | F at C-4' |

Note: Chemical shifts and coupling constants are highly dependent on the solvent and the specific substitution pattern. These are estimations and require experimental confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3600 (broad) | O-H stretch | Phenolic -OH |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 1500-1600 | C=C stretch | Aromatic ring |

| 1150-1250 | C-F stretch | Aryl-F |

| 1100-1200 | C-O stretch | Phenolic C-O |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the conjugated biphenyl system.

| λmax (nm) | Solvent |

| ~260-280 | Ethanol or Methanol |

Note: The exact λmax and molar absorptivity (ε) should be determined experimentally.

Conclusion

This technical guide provides a comprehensive overview of the key physical properties of 2',4'-Difluoro[1,1'-biphenyl]-4-ol and the established methodologies for their determination. While predicted values offer a preliminary understanding, it is the rigorous experimental work, as detailed in the provided protocols, that will yield the definitive data necessary for advancing research and development involving this promising compound. The self-validating nature of these experimental protocols ensures the generation of trustworthy and reproducible data, which is paramount for scientific integrity.

References

-

Chemspace. 2,4'-difluoro-[1,1'-biphenyl]-4-ol. [Link]

-

Novachemistry. Product Information: 2,4'-Difluoro-[1,1'-biphenyl]-4-ol. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Agilent Technologies. FTIR SPECTROSCOPY REFERENCE GUIDE. [Link]

-

PhotochemCAD. Biphenyl. [Link]

Sources